ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H11FN2O2 .
Synthesis Analysis
While specific synthesis methods for the requested compound are not available, pyrazole derivatives are often synthesized through various methods such as the reaction of 1,3-diketones with hydrazine . Another method involves the reaction of β,γ-unsaturated hydrazones with vicinal diols .Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate, includes a pyrazole ring attached to a fluorophenyl group and an ethyl carboxylate group .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with alkyl boronic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate, it has a molecular weight of 234.23 .Scientific Research Applications
Synthetic Methods and Crystal Structure
Research on compounds structurally related to ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate often focuses on synthetic methodologies, including environmentally friendly catalysts and conditions that promote regioselective synthesis. For example, Kumar et al. (2018) demonstrated the synthesis of a related compound using trisodium citrate dihydrate as an eco-friendly catalyst, highlighting the importance of such methods in developing new compounds with potential applicability in various fields, including pharmaceuticals and materials science (Kumar et al., 2018). The crystal structures of these compounds provide insights into their molecular configurations, which are crucial for understanding their reactivity and interaction with biological targets.
Biological Activities
The synthesis and evaluation of related compounds for biological activities have been a significant area of interest. Research efforts have led to the discovery of compounds with promising activities, such as anticancer, antiviral, and growth inhibitory effects on various cell lines. For instance, Zheng et al. (2011) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, evaluating their efficacy in inhibiting the growth of lung cancer cells, indicating the potential therapeutic applications of these compounds (Zheng et al., 2011). Similarly, Alam et al. (2016) explored the synthesis of pyrazole derivatives as potential anticancer agents, highlighting the importance of structural analysis in the development of effective therapeutic agents (Alam et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-7-6-9(16)8-11(13)17/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCWMJSKCUPBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.